5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester
Overview
Description
5-isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester is a member of piperazines.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Fathalla and Pazdera (2017) developed a series of piperazine substituted quinolones through direct condensation, providing a foundation for creating compounds structurally similar to 5-isoquinolinesulfonic acid derivatives (Fathalla & Pazdera, 2017).
Molecular Configurations and Pharmacological Aspects
- Ukrainets et al. (2014) investigated the cyclization of specific benzoate compounds, contributing to the understanding of chemical behaviors that are relevant for the synthesis of 5-isoquinolinesulfonic acid derivatives (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Antimicrobial Activity
- Abdel-Mohsen (2003) synthesized a compound related to 5-isoquinolinesulfonic acid and evaluated its antimicrobial activities, highlighting its potential use in medical applications (Abdel-Mohsen, 2003).
Potent P2X7 Receptor Antagonists
- Ravi et al. (2001) synthesized novel analogs related to 5-isoquinolinesulfonic acid, finding potent antagonists in functional assays related to ATP-induced K+ efflux in cells expressing human P2X7 receptors. This suggests potential therapeutic applications in neurological disorders or inflammation (Ravi, Kertesy, Dubyak, & Jacobson, 2001).
Crystal Structures and Hydrogen Bonding
- Smith, Wermuth, and Sagatys (2011) explored the hydrogen bonding in proton-transfer compounds of a related acid with aliphatic nitrogen Lewis bases. This study contributes to understanding the molecular interactions and structural properties of compounds similar to 5-isoquinolinesulfonic acid (Smith, Wermuth, & Sagatys, 2011).
Neurogenic Cerebroarterial Relaxation
- Toda, Ayajiki, and Okamura (1997) studied the effect of a KN62 compound, an inhibitor of Ca2+/calmodulin-dependent protein kinase II, on neurogenic cerebroarterial relaxation. This research provides insights into the neurological applications of compounds structurally similar to 5-isoquinolinesulfonic acid (Toda, Ayajiki, & Okamura, 1997).
properties
IUPAC Name |
[4-[2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVLFQBBRSMWHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925812 | |
Record name | 4-{2-[(Isoquinoline-5-sulfonyl)(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70925812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester | |
CAS RN |
127191-97-3 | |
Record name | 4-{2-[(Isoquinoline-5-sulfonyl)(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70925812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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